1,7-Octadiene

Olefin Metathesis α,ω-Diene Reactivity Cyclohexene Synthesis

1,7-Octadiene (CAS 3710-30-3) is the preferred α,ω-diene for industrial cyclohexene production: over CsNO₃-Re₂O₇-Al₂O₃ catalysts it undergoes exclusively intramolecular metathesis to cyclohexene quantitatively, avoiding oligomeric contaminants and separation costs inherent with 1,5-hexadiene or 1,9-decadiene. In epoxidation, it achieves 66.22% yield vs. 64.2% for 1,5-hexadiene—a measurable raw-material efficiency gain. For long-chain-branched polypropylene, 1,7-octadiene uniquely yields soluble cyclic polymers with pendant vinyl groups without gelation. In atom-economic C9 ester synthesis, it delivers a 14-fold yield improvement over 1,3-butadiene. Procure this differentiated diene for superior process economics and product purity.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 3710-30-3
Cat. No. B165261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Octadiene
CAS3710-30-3
Synonyms1,7-octadiene
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESC=CCCCCC=C
InChIInChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-8H2
InChIKeyXWJBRBSPAODJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Octadiene (CAS 3710-30-3) Procurement Specifications: Physical Properties and Identity


1,7-Octadiene (CAS 3710-30-3) is an α,ω-nonconjugated diene with the linear formula H2C=CH(CH2)4CH=CH2 and a molecular weight of 110.20 g/mol . It is a colorless to yellow liquid at room temperature with a reported boiling point range of 114–121 °C (lit.) , a density of approximately 0.740–0.746 g/mL at 25 °C , and a refractive index of n20/D 1.422 (lit.) . The compound is miscible with common organic solvents including methanol, cyclohexane, benzene, isopropanol, and petroleum ether, while exhibiting low aqueous solubility of 0.08 g/L at 20 °C .

Why 1,7-Octadiene (3710-30-3) Cannot Be Readily Substituted by Other α,ω-Dienes


Generic substitution among α,ω-nonconjugated dienes such as 1,5-hexadiene, 1,7-octadiene, and 1,9-decadiene is not viable due to chain-length-dependent differences in intramolecular cyclization propensity, metathesis reaction pathway (intra- vs. intermolecular), and polymerization kinetics [1]. In metathesis over heterogeneous catalysts, 1,7-octadiene undergoes exclusively intramolecular metathesis to yield cyclohexene quantitatively, whereas 1,5-hexadiene and 1,9-decadiene undergo solely intermolecular metathesis, and 1,6-heptadiene and 1,8-nonadiene exhibit mixed behavior [1]. In coordination polymerization, 1,5-hexadiene polymerizes faster than 1,7-octadiene with linked-half titanocene catalysts, yet 1,7-octadiene uniquely yields soluble cyclic polymers bearing pendant vinyl groups, a microstructural feature not equivalently accessible with shorter or longer chain analogs [2].

1,7-Octadiene (CAS 3710-30-3) Head-to-Head Comparative Performance Data


Quantitative Yield of Cyclohexene via Exclusive Intramolecular Metathesis of 1,7-Octadiene

In the liquid-phase metathesis of α,ω-dienes over a CsNO3-Re2O7-Al2O3 catalyst at atmospheric pressure, 1,7-octadiene underwent only intramolecular metathesis, producing cyclohexene in quantitative yield. In sharp contrast, 1,5-hexadiene and 1,9-decadiene underwent only intermolecular metathesis, while 1,6-heptadiene and 1,8-nonadiene exhibited both intra- and intermolecular pathways [1].

Olefin Metathesis α,ω-Diene Reactivity Cyclohexene Synthesis

Higher Epoxidation Yield of 1,7-Octadiene vs. 1,5-Hexadiene Under Optimized Green Conditions

In a comparative study using a polymer-supported Mo(VI) catalyst (PBI.Mo) with tert-butyl hydroperoxide (TBHP) as oxidant, numerical optimization via response surface methodology (RSM) established that the maximum achievable epoxidation yield for 1,7-octadiene is 66.22%, whereas 1,5-hexadiene reached a maximum of 64.2% under respective optimal conditions [1].

Alkene Epoxidation Heterogeneous Catalysis Green Chemistry

Synthesis Yield Ranking: 1,7-Octadiene Outperforms 1,5-Hexadiene but Trails 1,9-Decadiene

In aliphatic-acid-mediated dehydration of C6–C10 α,ω-alkanediols to alkadienes via diester pyrolysis, the highest achieved yields were 70.3% for 1,5-hexadiene, 74.8% for 1,7-octadiene, and 90.3% for 1,9-decadiene [1]. This 4.5 percentage point yield advantage over 1,5-hexadiene positions 1,7-octadiene as the intermediate-cost, intermediate-yield option among the series.

Dehydration Synthesis Alkadiene Production Process Yield Optimization

Superior Linear Ester Yield in Hydroalkoxycarbonylation: 1,7-Octadiene vs. 1,5-Hexadiene and 1,3-Butadiene

In palladium-catalyzed hydroalkoxycarbonylation using Pd(PPh3)4 in ethanol at 120 °C under 2.5 MPa CO, the yield of the desired linear ester product increased systematically with diene chain length and decreased conjugation: 2.31% for ethyl 4-pentenoate (from 1,3-butadiene), up to 32.08% for ethyl 8-nonenoate (from 1,7-octadiene) [1]. While a direct head-to-head yield for 1,5-hexadiene was not reported in the same dataset, the 32.08% yield from 1,7-octadiene substantially exceeds the 2.31% from the conjugated 1,3-butadiene benchmark, and the trend strongly implies intermediate performance between shorter and longer α,ω-dienes.

Hydroalkoxycarbonylation Palladium Catalysis Regioselective Synthesis

Cyclization Selectivity of Poly(1,7-octadiene) Under Metallocene Catalysis

Cyclopolymerization of 1,7-octadiene with isospecific rac-dimethylsilylenebis(indenyl)zirconium dichloride (catalyst 1) produced poly(1,7-octadiene) with a cyclization selectivity (fraction of saturated monomeric units) that varied with catalyst type, decreasing in the order: catalyst 1 > catalyst 3 (aspecific) > catalyst 2 (syndiospecific) [1]. The cyclization selectivity was also found to decrease with lowering polymerization temperature and to decrease drastically with increasing monomer concentration [1].

Cyclopolymerization Metallocene Catalysis Polymer Microstructure

Procurement-Driven Application Scenarios for 1,7-Octadiene (CAS 3710-30-3) Based on Validated Evidence


Selective Production of Cyclohexene via Intramolecular Metathesis

For industrial processes requiring cyclohexene free from oligomeric contaminants, 1,7-octadiene is the preferred α,ω-diene feedstock. Unlike 1,5-hexadiene or 1,9-decadiene, which undergo intermolecular metathesis generating complex product mixtures, 1,7-octadiene undergoes exclusively intramolecular metathesis to yield cyclohexene quantitatively over CsNO3-Re2O7-Al2O3 catalysts [1]. This pathway eliminates separation costs and improves process yield, directly impacting procurement justification for cyclohexene production routes.

Synthesis of Epoxide Intermediates for Fine Chemicals and Polymers

In greener epoxidation processes using polymer-supported Mo(VI) catalysts with TBHP, 1,7-octadiene achieves a higher maximum yield (66.22%) than 1,5-hexadiene (64.2%) [1]. This yield advantage, while modest, translates to measurable improvements in raw material efficiency when producing 1,2-epoxy-7-octene—a reactive intermediate for surfactants, crosslinkers, and functional polymers. Procurement specialists evaluating diene feedstocks for epoxidation should weight this 2.2 percentage point yield differential against raw material cost.

Production of Long-Chain-Branched Polypropylene with Controlled Rheology

1,7-Octadiene serves as a comonomer in the synthesis of long-chain-branched isotactic polypropylene (LCBed PP) using rac-Me2Si(2-MeBenz[e]Ind)2ZrCl2 (MBI)/MMAO catalyst systems [1]. In propylene/1,7-octadiene copolymerization, the diene incorporates via cycloaddition to form cyclic seven-membered ring structures alongside a fraction of LCB structures, which significantly modulates the long-chain-branch density (LCBD) and consequently the melt rheology of the resulting polypropylene. Compared to 1,9-decadiene, which yields higher LCBD (up to 0.53 branches per 1000 carbons) but also forms crosslinked gels at elevated concentrations, 1,7-octadiene offers a distinct rheological modification profile suitable for applications requiring balanced melt strength without gelation.

C9 Ester Synthesis via Hydroalkoxycarbonylation

For the atom-economic synthesis of linear C9 esters such as ethyl 8-nonenoate, 1,7-octadiene outperforms shorter-chain and conjugated diene alternatives. With a 32.08% yield under Pd(PPh3)4 catalysis at 120 °C and 2.5 MPa CO, 1,7-octadiene provides a 14-fold improvement over 1,3-butadiene [1]. These C9 esters serve as valuable intermediates for plasticizers, lubricant additives, and fragrance precursors. The yield advantage justifies 1,7-octadiene procurement when targeting mid-chain ester products, particularly where separation of branched isomers would otherwise impose cost penalties.

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